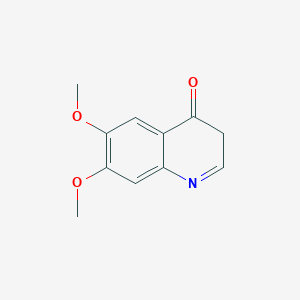

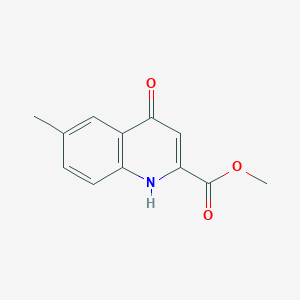

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

概要

説明

“4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid” is used as a pharmaceutical intermediate and also used in the field of organic synthesis . It’s part of a class of compounds known as thiazoles, which are organic five-aromatic ring compounds .

Physical And Chemical Properties Analysis

“4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid” is insoluble in water . More detailed physical and chemical properties are not provided in the available literature.科学的研究の応用

Pharmaceutical Intermediate

This compound is used as an intermediate in pharmaceutical research and development. It serves as a building block for the synthesis of more complex molecules that may have therapeutic potential .

Organic Synthesis

It finds application in the field of organic synthesis, contributing to the creation of diverse organic compounds through various chemical reactions .

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some compounds have shown potent antioxidant activity .

Antimicrobial Activity

Some thiazole derivatives exhibit potent inhibitory activity against microbes. For instance, certain compounds have shown activity equivalent to that of standard drugs like vancomycin .

Optoelectronic Properties

Thiazole compounds have been studied for their absorption properties and photosensitizing performance, indicating potential applications in optoelectronics .

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii .

Mode of Action

Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division processes .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to cell death due to dna damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid. For instance, it has been noted that this compound is insoluble in water , which could affect its distribution and absorption in the body. Additionally, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place .

特性

IUPAC Name |

4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDKRMNFUXPIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627084 | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |

CAS RN |

59020-47-2 | |

| Record name | 4-(4-Pyridinyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)